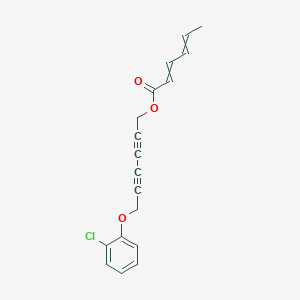
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenoxy group attached to a hexa-2,4-diyn-1-yl chain, which is further connected to a hexa-2,4-dienoate moiety. The presence of multiple conjugated double and triple bonds in its structure makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate typically involves the following steps:
Formation of the hexa-2,4-diyn-1-yl intermediate: This can be achieved through a coupling reaction between an appropriate alkyne and a halide under palladium-catalyzed conditions.
Attachment of the chlorophenoxy group: The intermediate is then reacted with 2-chlorophenol in the presence of a base such as potassium carbonate to form the desired chlorophenoxy derivative.
Esterification: Finally, the chlorophenoxy derivative is esterified with hexa-2,4-dienoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its conjugated system.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dichlorophenoxy)-2,4-hexadiyn-1-ol: Similar structure but with an additional chlorine atom.
Hexa-2,4-diyn-1-ylbenzene: Lacks the chlorophenoxy and hexa-2,4-dienoate groups.
(Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene: Contains a spirocyclic structure instead of the chlorophenoxy and hexa-2,4-dienoate groups.
Uniqueness
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is unique due to its combination of a chlorophenoxy group with a hexa-2,4-diyn-1-yl and hexa-2,4-dienoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
105735-26-0 |
|---|---|
Molecular Formula |
C18H15ClO3 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-(2-chlorophenoxy)hexa-2,4-diynyl hexa-2,4-dienoate |
InChI |
InChI=1S/C18H15ClO3/c1-2-3-6-13-18(20)22-15-10-5-4-9-14-21-17-12-8-7-11-16(17)19/h2-3,6-8,11-13H,14-15H2,1H3 |
InChI Key |
YMNZWEQZZQUQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCC#CC#CCOC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















